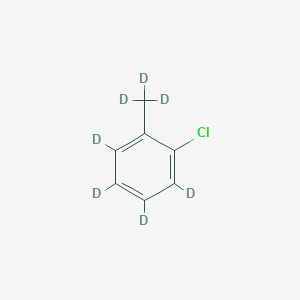

2-Chlorotoluene-d7

概要

説明

2-Chlorotoluene-d7 is a deuterated form of 2-chlorotoluene, where the hydrogen atoms are replaced with deuterium. This compound is a colorless liquid with a molecular weight of 128.67 g/mol and a boiling point of 158-160°C. It is commonly used as a labeled internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) due to its distinct spectroscopic properties.

準備方法

Synthetic Routes and Reaction Conditions

2-Chlorotoluene-d7 can be synthesized from toluene-d8 and selenium, chlorobis(4-chlorophenyl)(4-methylphenyl)-, (T-4)- (9CI) . The reaction typically involves the use of aluminium trichloride as a catalyst at 20°C for 4 hours . Other Lewis acids can also be used under varying reaction conditions to achieve different yields .

Industrial Production Methods

Industrial production of this compound often involves catalytic chlorination of 2-chlorotoluene with gaseous chlorine over metal chlorides and Lewis acid ionic liquids . The catalytic activities of the metal chlorides for the selective chlorination of 2-chlorotoluene to high-value 2,6-dichlorotoluene are in the order of aluminium trichloride > ferric chloride > zinc chloride .

化学反応の分析

Types of Reactions

2-Chlorotoluene-d7 undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized with permanganate to produce o-chlorobenzoic acid.

Substitution: It can participate in palladium-catalyzed Negishi cross-coupling reactions to form complex organic molecules with aryl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate is commonly used as an oxidizing agent.

Substitution: Palladium catalysts are used in Negishi cross-coupling reactions, while Buchwald-Hartwig amination reactions require palladium catalysts and amines.

Major Products

Oxidation: o-Chlorobenzoic acid.

Substitution: Aryl coupling products and arylamines.

科学的研究の応用

Organic Synthesis

2-Chlorotoluene-d7 serves as an important intermediate in organic synthesis. Its application is particularly noted in:

- Chlorocarboxylation Reactions : Recent studies have demonstrated the use of chlorine dioxide radicals for the chlorocarboxylation of toluenes, including this compound. This method allows for the introduction of chloro and carboxy groups into aromatic compounds under mild conditions, presenting a sustainable alternative to traditional methods that often require toxic metals .

- Friedel-Crafts Reactions : The compound is also utilized in Friedel-Crafts alkylation and acylation reactions, which are fundamental processes for synthesizing complex organic molecules. The presence of deuterium aids in mechanistic studies by providing insights into hydrogen abstraction processes during these reactions.

Analytical Chemistry

In analytical chemistry, this compound is employed as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Its deuterated nature allows for:

- Enhanced Sensitivity : The distinct mass of deuterated compounds improves the sensitivity and accuracy of analytical methods, making it easier to quantify trace amounts of substances in complex mixtures.

- Mechanistic Studies : The use of this compound facilitates the investigation of reaction mechanisms through kinetic isotope effects, providing valuable data on reaction pathways and transition states.

Chlorocarboxylation Using Chlorine Dioxide

A notable study explored the one-pot chlorocarboxylation of toluenes using chlorine dioxide radicals. The researchers reported that when using this compound, they achieved a significant yield of chlorobenzoic acids without the need for metal catalysts, highlighting its utility in green chemistry .

| Solvent | Product Yield (%) |

|---|---|

| Acetone-d6 | 68% (35% & 33%) |

| Acetonitrile-d3 | 33% |

| DMF-d6 | 31% |

This table summarizes the yields obtained from different solvents during the chlorocarboxylation process, showcasing the efficiency of this compound as a substrate.

Mechanistic Insights Through NMR

In another study focusing on mechanistic insights, researchers utilized NMR spectroscopy with this compound to investigate hydrogen abstraction mechanisms during Friedel-Crafts reactions. The isotopic labeling allowed for clear differentiation between hydrogen and deuterium signals, leading to a better understanding of the reaction dynamics .

作用機序

The mechanism of action of 2-chlorotoluene-d7 involves its role as a tracer in metabolic studies. Its deuterated form allows for the tracking of its metabolic fate and potential toxicity in biological systems. The molecular targets and pathways involved include various enzymes and metabolic pathways that process chlorinated aromatic compounds.

類似化合物との比較

2-Chlorotoluene-d7 is unique due to its deuterated nature, which provides distinct spectroscopic properties for analytical applications. Similar compounds include:

2-Chlorotoluene: A non-deuterated form used as a solvent and intermediate in organic synthesis.

2,6-Dichlorotoluene: A derivative used in the synthesis of pharmaceuticals, pesticides, and dyes.

2-Chlorobenzonitrile: Another chlorinated aromatic compound used in organic synthesis.

生物活性

2-Chlorotoluene-d7 (CAS Number: 84344-05-8) is a deuterated derivative of 2-chlorotoluene, commonly used in various biochemical and industrial applications. This article provides a detailed overview of its biological activity, including its interactions with enzymes, cellular effects, molecular mechanisms, and relevant case studies.

This compound is known to interact with several enzymes and proteins, significantly influencing their activity. Notably, it serves as a substrate for cytochrome P450 enzymes, which are crucial for the oxidative metabolism of organic compounds. This interaction can lead to the formation of reactive intermediates that further engage with other biomolecules, thereby affecting metabolic pathways and cellular functions.

Table 1: Interaction with Cytochrome P450 Enzymes

| Enzyme Type | Activity Impact | Reference |

|---|---|---|

| Cytochrome P450 | Acts as a substrate | |

| Glutathione S-transferases | Alters gene expression |

Cellular Effects

The biological effects of this compound on cellular processes vary depending on cell type and compound concentration. Studies indicate that exposure to this compound can modify the expression of genes involved in detoxification, particularly those encoding glutathione S-transferases. This suggests a role in enhancing cellular defense mechanisms against toxic substances.

Case Study: Gene Expression Alteration

- In vitro studies demonstrated that treatment with this compound led to increased expression levels of detoxification-related genes in liver cells. This effect was concentration-dependent, highlighting the importance of dosage in therapeutic and toxicological contexts.

Molecular Mechanisms

At the molecular level, the activity of this compound is primarily mediated through its binding interactions with cytochrome P450 enzymes. These interactions facilitate the oxidative metabolism of the compound, resulting in the production of metabolites that can exert further biological effects.

Subcellular Localization

The localization of this compound within cells is critical for its biological activity. Research has shown that it can localize to various cellular compartments, including:

- Cytoplasm

- Mitochondria

- Endoplasmic reticulum

This localization influences its interaction with target biomolecules and subsequent biological effects.

Toxicological Profile

The toxicological profile of this compound has been extensively studied in animal models. Key findings include:

- Absorption and Metabolism : Following administration, this compound is rapidly absorbed and metabolized. Studies indicate that a significant portion is excreted as metabolites such as chlorobenzyl alcohol glucuronide and mercapturic acid within days post-exposure .

- Acute Toxicity : The compound exhibits low acute toxicity, with LD50 values indicating high tolerability in various animal models .

Table 2: Toxicity Data Summary

| Study Type | Organism Type | LD50 (mg/kg) | Observed Effects |

|---|---|---|---|

| Acute Oral Toxicity | Rats | >2100 | Body tremors, decreased motor activity |

| Inhalation Toxicity | Mice | LC50 (4 hrs) | Respiratory distress |

| Repeated Dose Toxicity | Dogs | NOAEL: 20 | Liver enlargement |

Applications in Scientific Research

This compound finds extensive applications across various fields:

- Chemistry : Used as a labeled internal standard in gas chromatography-mass spectrometry (GC-MS) for accurate quantification.

- Biology : Employed in metabolic studies to trace the metabolism of chlorinated compounds.

- Medicine : Utilized in synthesizing pharmaceutical intermediates.

- Industry : Acts as a solvent and intermediate in producing dyes and synthetic rubber compounds.

特性

IUPAC Name |

1-chloro-2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl/c1-6-4-2-3-5-7(6)8/h2-5H,1H3/i1D3,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBSQPLPBRSHTTG-AAYPNNLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。